Menadiol dibutyrate

Description

Contextualization within Naphthoquinone Chemistry and Vitamin K Analogs

Naphthoquinones are a class of organic compounds characterized by a quinone structure fused to a naphthalene (B1677914) ring. They are widely distributed in nature and exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective effects nih.govresearchgate.net. These activities are often attributed to their distinctive redox properties and their ability to interact with crucial biological molecules nih.gov.

Vitamin K is a well-known group of lipophilic compounds essential for various physiological processes, including blood clotting and bone metabolism mdpi.comresearchgate.net. The naturally occurring forms of Vitamin K include phylloquinone (Vitamin K1) and menaquinones (Vitamin K2) mdpi.comaafco.org. Menadione (B1676200) (Vitamin K3) is a synthetic naphthoquinone that serves as a precursor to Vitamin K2 in animals aafco.orgnih.govbeilstein-journals.org.

Menadiol (B113456) is the reduced form of menadione wikipedia.orgnih.govnih.gov. It is a 2-methylnaphthalene-1,4-diol nih.govuni.luwikiwand.com. The term "Vitamin K4" can refer to menadiol itself or its various esters, including menadiol dibutyrate wikipedia.orgwikiwand.com. This compound, as an ester of menadiol, fits within the broader category of synthetic naphthoquinone derivatives and Vitamin K analogs, inheriting structural features from both the naphthoquinone scaffold and the Vitamin K family uni.luontosight.aiwikipedia.org.

Historical Perspective of Menadiol and its Esters in Scientific Inquiry

The investigation into Vitamin K and its analogs dates back to the discovery of an anti-hemorrhagic factor in chicks, which was later identified as Vitamin K aafco.org. Menadione, a synthetic analog, was synthesized relatively early in the study of Vitamin K psu.edu. The water-soluble synthetic forms of Vitamin K, such as menadione sodium bisulfite and menadiol sodium diphosphate (B83284), were developed and studied for their biological activity nih.govnih.govwikipedia.orgpatsnap.comdrugbank.com.

Research into menadiol and its esters, including this compound and menadiol diacetate, has explored their "vitamin K activity" – their ability to influence blood coagulation nih.govtargetmol.com. Early studies compared the biological activity and stability of menadione and menadiol esters in animal models nih.gov. For instance, research in male chickens demonstrated that menadiol diacetate and this compound esters exhibited vitamin K activity, with the bioactivity of menadione derived from these esters being comparable to that of standard menadione from menadione sodium bisulfite nih.gov. This historical context highlights the early recognition of menadiol esters as compounds possessing relevant biological properties related to Vitamin K function.

Rationale for Academic Investigation of this compound's Biological Activities

The academic investigation into the biological activities of this compound stems from several key factors. Firstly, its structural relationship to menadione and the Vitamin K family suggests potential interactions with biological pathways where Vitamin K plays a role, such as carboxylation processes involving gamma-glutamyl carboxylase patsnap.com.

Secondly, as a synthetic naphthoquinone derivative, this compound is part of a class of compounds known for their diverse pharmacological properties nih.govresearchgate.net. This structural class has shown potential in areas beyond coagulation, including anticancer and antibacterial activities nih.govfrontiersin.org. The esterification of menadiol with butyrate (B1204436) groups in this compound can influence its lipophilicity, stability, and how it is metabolized in biological systems, potentially leading to different biological effects compared to menadiol or other esters ontosight.ai.

Furthermore, research into synthetic naphthoquinone derivatives is driven by the need to discover and develop new therapeutic agents, particularly in the face of challenges like drug resistance in infectious diseases and cancer nih.govfrontiersin.org. Investigating the biological activities of specific derivatives like this compound contributes to a broader understanding of structure-activity relationships within this class and can potentially identify compounds with novel or improved properties. Computational studies, for example, have been used to evaluate the potential activities of naphthoquinone derivatives against specific protein targets frontiersin.orgresearchgate.netresearchgate.netmdpi.com.

Overview of Current Research Trajectories for Synthetic Naphthoquinone Derivatives

Current research on synthetic naphthoquinone derivatives is exploring a wide range of potential therapeutic applications. This includes their continued investigation as potential anticancer agents, with studies focusing on their cytotoxic activities against various cancer cell lines and their mechanisms of action nih.govresearchgate.netfrontiersin.org. Computational approaches, such as molecular docking and dynamics simulations, are frequently employed to predict and understand the interactions of these derivatives with biological targets frontiersin.orgmdpi.com.

Another significant research trajectory involves evaluating the antibacterial and antifungal potential of synthetic naphthoquinones, particularly against drug-resistant strains nih.govfrontiersin.orgscielo.br. This is a critical area of research given the growing global concern over antimicrobial resistance frontiersin.org.

Beyond antimicrobial and anticancer activities, synthetic naphthoquinone derivatives are also being investigated for other biological effects, including antioxidant, anti-inflammatory, antimalarial, and neuroprotective properties nih.gov. The synthesis of novel naphthoquinone structures with modified substituents is a key aspect of this research, aiming to optimize their biological activity, selectivity, and pharmacokinetic properties researchgate.netmdpi.com.

In the context of Vitamin K-related research, synthetic analogs continue to be studied for their roles beyond coagulation, although the focus on this compound specifically within very recent literature appears less prominent compared to broader studies on naphthoquinone scaffolds for other therapeutic areas. However, the historical use and demonstrated "vitamin K activity" of menadiol esters provide a foundation for potential future research into their specific interactions with Vitamin K-dependent pathways or other biological targets.

Research findings on the biological activity of menadiol esters, such as those from early studies in chickens, provide concrete examples of their effects.

Here is a table summarizing some historical data on the biological activity of menadiol esters:

| Compound | Species | Assay | Finding | Citation |

| Menadiol diacetate | Male chickens | Prothrombin clotting time | Exhibited vitamin K activity. nih.gov | nih.gov |

| This compound | Male chickens | Prothrombin clotting time | Exhibited vitamin K activity. nih.gov | nih.gov |

| Menadione (from esters) | Male chickens | Bioactivity vs. standard MSB | Bioactivity amounted to about 70% of standard menadione. nih.gov | nih.gov |

| Menadiol sodium diphosphate | Mice | Lethal dose (IV/SC) | 450 mg/kg was lethal. psu.edu | psu.edu |

| Menadiol disuccinate | Mice | Lethal dose (SC) | 300 mg/kg was lethal. psu.edu | psu.edu |

| Menadiol di-iso-valerate | Rabbits | Oral dose | No toxicity at levels as high as 12 g/kg. psu.edu | psu.edu |

This table illustrates that early research provided quantitative data on the biological effects and relative potencies of menadiol esters in specific assays.

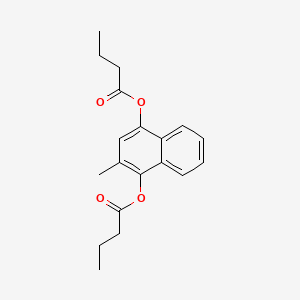

Structure

2D Structure

3D Structure

Properties

CAS No. |

53370-44-8 |

|---|---|

Molecular Formula |

C19H22O4 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(4-butanoyloxy-3-methylnaphthalen-1-yl) butanoate |

InChI |

InChI=1S/C19H22O4/c1-4-8-17(20)22-16-12-13(3)19(23-18(21)9-5-2)15-11-7-6-10-14(15)16/h6-7,10-12H,4-5,8-9H2,1-3H3 |

InChI Key |

TUWJQNVAGYRRHA-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)C |

Canonical SMILES |

CCCC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)C |

Appearance |

Solid powder |

melting_point |

53°C |

Other CAS No. |

53370-44-8 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BRN 3425478; Karanum; BRN-3425478; BRN3425478; |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Menadiol Dibutyrate

Strategies for the Chemical Synthesis of Menadiol (B113456) Dibutyrate and Related Esters

The chemical synthesis of menadiol dibutyrate typically involves the preparation of menadiol and subsequent esterification. Menadiol esters, including this compound and menadiol diacetate (acetomenaphthone), are synthetic derivatives of menadiol. wikipedia.orgtargetmol.com The synthesis of vitamin K₁, for instance, can involve the condensation of a menadiol derivative with isophytol (B1199701) or phytol. iarc.frgoogle.com

Exploration of Precursor Compounds in this compound Synthesis

The key precursor compound in the synthesis of this compound is menadiol, which is derived from menadione (B1676200). Butyric acid or its reactive derivatives serve as the source for the butyrate (B1204436) moieties.

Reduction of Menadione to Menadiol as a Key Intermediate

Menadione (2-methyl-1,4-naphthoquinone) is readily converted to menadiol (2-methyl-1,4-naphthalenediol) through reduction reactions. nih.govwikipedia.orgbeilstein-journals.orgnih.gov This reduction is a crucial step as menadiol, a hydroquinone (B1673460) derivative, possesses the hydroxyl groups necessary for esterification. Sodium dithionite (B78146) (sodium hydrosulfite) is a commonly used reducing agent for this conversion, a method first described by Fieser. nih.govbeilstein-journals.org This reaction can be carried out in water or a mixture of acetic acid and water, yielding menadiol in high yields, sometimes quantitatively. nih.govbeilstein-journals.org Ultrasound irradiation has also been employed in the sodium dithionite reduction of menadione, providing a green methodology with good yields. beilstein-journals.orgtandfonline.comresearchgate.net Stannous chloride dihydrate has also been reported as a reducing agent for the synthesis of menadiol sodium diphosphate (B83284) starting from menadione. researchgate.net

Esterification Reactions for Butyrate Moiety Introduction

The introduction of the butyrate moieties involves the esterification of the hydroxyl groups of menadiol with butyric acid or its activated forms, such as butyric anhydride (B1165640) or butyryl chloride. Esterification reactions typically involve the reaction between a carboxylic acid (or its derivative) and an alcohol to form an ester and water. truman.edu Acid catalysts, such as concentrated sulfuric acid, are commonly used to accelerate esterification reactions. truman.edu The synthesis of hydroquinone diester derivatives can be achieved by reacting a hydroquinone with an acylating agent like carboxylic anhydrides or acyl halides in the presence of an acid catalyst. google.com Butyric acid is a straight-chain C₄ alkyl-carboxylic acid that can be used as an acylating agent. google.com

While specific detailed procedures for the direct esterification of menadiol with butyric acid to yield this compound were not extensively detailed in the search results, the general principles of hydroquinone esterification with carboxylic acids or their activated derivatives are applicable. For example, the enzymatic synthesis of cinnamyl butyrate involves the esterification of butyric acid and cinnamyl alcohol, illustrating the feasibility of forming butyrate esters. researchgate.net Studies on the synthesis of resveratrol (B1683913) esters with short-chain fatty acids, including butyric acid, have shown the formation of mono- and diesters using Steglich esterification. mdpi.com

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The design and synthesis of analogs of bioactive compounds like this compound are crucial for structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the chemical structure affect biological activity. While direct information on SAR studies specifically for this compound was limited, the synthesis and SAR investigation of other vitamin K derivatives and related naphthoquinone compounds have been reported. nih.govnih.gov These studies often involve synthesizing a series of analogs with systematic variations in substituents on the core structure. Techniques such as molecular docking simulations are used to predict the binding interactions between synthesized analogs and target proteins, providing insights into the structural features important for activity. nih.govresearchgate.netresearchgate.net

Research on vitamin K analogs has shown that the naphthoquinone core is important for certain biological activities, and modifications to substituents can significantly impact potency and safety. nih.gov The synthesis of such analogs often involves multi-step procedures and various spectroscopic techniques for characterization. nih.govresearchgate.net

Advanced Synthetic Approaches for Enhanced Yield and Purity in Research Scale Production

Advanced synthetic approaches are continuously being developed to improve the yield and purity of chemical compounds for research and potential industrial applications. For menadiol synthesis, adaptations of the classic sodium dithionite reduction have been developed, including conducting the reaction in different solvent systems and utilizing ultrasound irradiation to potentially enhance efficiency and offer a greener approach. nih.govbeilstein-journals.orgtandfonline.comresearchgate.net

For esterification reactions, various catalysts and reaction conditions are explored to optimize yield and selectivity. Heterogeneous catalysis has been investigated for esterification reactions, offering potential advantages in terms of catalyst separation and reusability. acs.org Microwave-assisted reactions have also been used in esterification, potentially leading to improved reaction rates and yields. researchgate.net

Achieving high purity in the final product is essential, especially for research purposes. Purification techniques such as crystallization are commonly employed to obtain highly pure compounds. google.com For instance, a method for producing a highly pure hydroquinone diester derivative involved purification by crystallization from a mixed solvent system. google.com The choice of solvent and crystallization conditions can significantly impact the purity and yield of the crystallized product. google.com

While specific advanced methods solely focused on enhancing the yield and purity of this compound in research scale production were not prominently featured in the search results, the general principles and techniques applied to the synthesis and purification of related hydroquinone esters and vitamin K derivatives are relevant. These include optimizing reaction parameters, exploring different catalytic systems, and employing efficient purification methods.

Biochemical and Molecular Mechanistic Investigations of Menadiol Dibutyrate

Enzymatic Interactions and Cofactor Roles of Menadiol (B113456) Dibutyrate

Menadiol dibutyrate functions as a provitamin, requiring metabolic conversion to become biologically active ontosight.aiontosight.ai. Its primary enzymatic interactions and cofactor roles are mediated by its de-esterified form, menadiol.

Hydrolytic Conversion to Menadiol within Biological Systems

Within biological systems, this compound undergoes hydrolysis to yield menadiol (2-methyl-1,4-naphthalenediol) patsnap.comontosight.ai. This conversion involves the enzymatic cleavage of the butyrate (B1204436) ester groups from the naphthalene (B1677914) ring structure ontosight.ai. While specific enzymes responsible for the hydrolysis of this compound are not explicitly detailed in the search results, the process of enzymatic hydrolysis is a common mechanism for activating ester- prodrugs within the body researchgate.netscience.govresearchgate.net. Once hydrolyzed, menadiol is the form that can be further processed to participate in vitamin K-dependent reactions patsnap.com.

Role of Menadiol as a Substrate for Gamma-Glutamyl Carboxylase in In Vitro Models

Menadiol, derived from this compound, serves as a substrate for the enzyme gamma-glutamyl carboxylase (GGCX) patsnap.com. GGCX is a key enzyme in the post-translational modification of certain proteins, converting specific glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla) residues nih.goviarc.frbiorxiv.orgnih.govmdpi.com. This carboxylation is crucial for the function of vitamin K-dependent proteins nih.goviarc.frnih.govmdpi.com. In vitro studies have shown that menadiol, after being reduced to its hydroquinone (B1673460) form, acts as the active cofactor for GGCX patsnap.com. This process is coupled with the oxidation of vitamin K hydroquinone to vitamin K epoxide biorxiv.orgmdpi.com.

Influence on Vitamin K-Dependent Protein Carboxylation Pathways

This compound, by providing menadiol, influences the vitamin K-dependent protein carboxylation pathways patsnap.comontosight.ai. The gamma-carboxylation catalyzed by GGCX is essential for the biological activity of several proteins, including blood clotting factors (such as factors II, VII, IX, and X) and bone proteins like osteocalcin (B1147995) patsnap.comiarc.frnih.govdrugbank.comreactome.org. The conversion of Glu to Gla residues allows these proteins to bind calcium ions, which is necessary for their proper function patsnap.comdrugbank.comgoogle.com. This compound can support this process, particularly in situations of vitamin K deficiency patsnap.com. The vitamin K cycle, involving the reduction of vitamin K epoxide back to the active hydroquinone form by vitamin K epoxide reductase (VKORC1), is intimately linked with the carboxylation reaction nih.goviarc.frnih.govmdpi.com. While menadiol enters this cycle as a substrate for carboxylation, its effective utilization depends on the functioning of the entire cycle nih.goviarc.frnih.gov.

Cellular Pathway Modulation by this compound

Investigations into the cellular effects of this compound often involve studying the activity of its metabolic product, menadione (B1676200) (also known as vitamin K3) mdpi.comnih.govwikipedia.org. Menadione is known to modulate cellular pathways, particularly those related to redox balance and oxidative stress mdpi.comnih.govwikipedia.orgcapes.gov.brnih.gov.

Impact on Redox Cycling and Reactive Oxygen Species (ROS) Generation

Menadione, a metabolic product related to menadiol, is known to induce redox cycling within cells mdpi.comnih.govwikipedia.orgcapes.gov.brnih.gov. This process involves the one-electron reduction of menadione to an unstable semiquinone radical, which can then react with molecular oxygen to generate superoxide (B77818) anions (O2•−) mdpi.comcapes.gov.brnih.gov. The regeneration of the parent quinone allows the cycle to continue, leading to a sustained increase in intracellular ROS levels mdpi.comnih.govcapes.gov.brnih.gov. Enzymes utilizing NAD(P)H can contribute to the one-electron reduction of quinones like menadione mdpi.com. This redox cycling is a significant mechanism by which menadione, and thus potentially this compound via its metabolism, can impact the cellular redox state and increase the burden of reactive oxygen species mdpi.comnih.govwikipedia.orgcapes.gov.brnih.govmdpi.comresearchgate.netbiorxiv.orgpensoft.netresearchgate.net.

Investigations into Oxidative Stress Response Pathways in Experimental Systems

The generation of ROS by menadione can trigger oxidative stress, which has been investigated in various experimental systems mdpi.comnih.govmdpi.combiorxiv.orgpensoft.netresearchgate.net. Cells respond to oxidative stress by activating defense mechanisms, including enzymatic and non-enzymatic antioxidant systems mdpi.comnih.govresearchgate.net. Studies using menadione have explored its effects on parameters such as fungal growth, conidiogenesis, aflatoxin synthesis, and the production of antioxidant enzymes like superoxide dismutase in Aspergillus flavus mdpi.com. In murine pancreatic acinar cells, menadione-induced ROS generation via redox cycling has been shown to promote apoptosis capes.gov.brnih.govresearchgate.net. Experiments in cardiomyocytes have demonstrated that menadione elicits rapid oxidation in both the cytosol and mitochondrial matrix, leading to decreased mitochondrial potential and cytochrome c redistribution nih.gov. The cellular response to menadione-induced oxidative stress can vary depending on the cell type and the concentration of the compound nih.govmdpi.combiorxiv.orgpensoft.net. Research indicates that while low levels of menadione-mediated oxidants can act as redox-active signaling messengers, higher concentrations can induce toxic oxidative stress and cell death nih.govmdpi.com.

Data Table: Effects of Menadione on Oxidative Stress Parameters in Aspergillus flavus (Summary of findings from mdpi.com)

| Parameter | Effect of 0.1 mM Menadione Treatment (vs. untreated control) | Time Points (hpa) |

| Fungal Growth | Varied, time-dependent | 0-168 |

| Conidiogenesis | Triggered/Increased | Time-dependent |

| Aflatoxin Synthesis | Triggered/Increased | Time-dependent |

| ROS Production | Increased (Superoxide anion, Peroxynitrite) | Time-dependent |

| Antioxidant Enzymes | Increased (Superoxide dismutase) | Time-dependent |

Note: This table summarizes qualitative trends observed in the cited study. Specific fold induction/decrease values were presented in a color scale in the original source and are not precisely quantifiable from the text alone. mdpi.com

Data Table: Effects of Menadione on Oxidant Stress in Cardiomyocytes (Summary of findings from nih.gov)

| Cellular Compartment | Effect of 25 µM Menadione Treatment (within 15 min) | Measurement Method |

| Cytosol | Rapid oxidation (reached 74%) | RoGFP redox sensor |

| Mitochondrial Matrix | Rapid oxidation | RoGFP redox sensor |

Interactions with Intracellular Signaling Cascades, e.g., Wnt Pathway Modulation (drawing from menadione research)

While direct research on this compound's interaction with intracellular signaling cascades like the Wnt pathway is limited in the provided search results, studies on menadione (Vitamin K3), a related compound, offer insights. Menadione has been shown to suppress the Wnt signaling pathway in human colorectal cancer cells researchgate.net. This suppression involved decreasing the activity of downstream targets of Wnt signaling and coactivators such as β-catenin, TCF7L2, Bcl9l, p300, and cyclin D1 researchgate.net. Menadione's ability to influence Wnt signaling suggests a potential, albeit indirect, link for this compound through its metabolic conversion to menadiol, which can be oxidized back to menadione wikipedia.orgnih.gov. The Wnt signaling pathway is frequently dysregulated in colorectal cancer, and its modulation by vitamin K forms may influence cell differentiation, proliferation, and survival researchgate.net.

Mechanisms of Cellular Response to this compound In Vitro

Studies investigating the cellular response to this compound in vitro have explored its effects on cellular stress and proliferation, particularly in non-human cell lines and lymphatic neoplasms.

Research on menadione, the oxidized form of menadiol, indicates its role as a potent inducer of oxidative stress nih.govnih.gov. Menadione generates reactive oxygen species (ROS) through redox cycling nih.govnih.govnih.gov. This oxidative stress can lead to cellular damage and trigger cell death pathways nih.govnih.govnih.gov. Menadione-induced apoptosis has been linked to the Fas/Fas ligand system and appears to act through a p53-independent pathway nih.gov. While this compound is a reduced form, its conversion to menadiol and potential oxidation to menadione suggests it could indirectly influence cellular stress responses via similar mechanisms wikipedia.orgnih.gov. Studies have shown that menadione-induced cell death involves the generation of oxidant stress in multiple subcellular compartments and that PARP plays a role in mediating these effects nih.gov.

Research has investigated the effects of menadiol, the active form of this compound, on the proliferation of human lymphatic neoplasms (HLN) in vitro. Menadiol demonstrated moderate toxicity to HLN cells but not to normal human lymphocytes or non-small cell lung cancer cells nih.gov. Furthermore, menadiol enhanced the cytotoxic effects of several standard antineoplastic agents in HLN, converting cell survival times characteristic of drug resistance to those characteristic of drug sensitivity nih.gov. This effect occurred at concentrations that did not deplete intracellular glutathione (B108866) nih.gov. This suggests that menadiol, and potentially this compound through its conversion, can modulate cellular proliferation in a cell-type specific manner and act as a chemosensitizing agent in certain non-human cell lines and lymphatic neoplasms nih.gov.

Theoretical Frameworks for this compound's Biological Action

Theoretical frameworks for this compound's biological action are primarily rooted in its identity as a vitamin K analogue and its potential to influence cellular redox status. As a derivative of menadiol, it participates in the vitamin K cycle, crucial for the gamma-carboxylation of proteins involved in coagulation and bone metabolism ontosight.aipatsnap.com.

Beyond this established role, theoretical frameworks extend to its potential involvement in modulating intracellular signaling pathways, drawing parallels with menadione's effects on pathways like Wnt researchgate.net. The generation of reactive oxygen species through the redox cycling of menadiol/menadione represents another key theoretical framework for its cellular impact, particularly concerning the induction of oxidative stress and subsequent effects on cell death and proliferation nih.govnih.govnih.govnih.gov.

Furthermore, in silico studies have identified this compound as a compound with remarkable in silico activity against selected protein receptors, recommending it for further drug discovery and development researchgate.netresearcher.liferesearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net. This suggests theoretical frameworks exploring its potential interactions with a wider range of biological targets beyond the classical vitamin K-dependent processes.

Table 1: Summary of In Vitro Effects of Menadiol/Menadione on Cellular Proliferation

| Compound | Cell Type | Observed Effect on Proliferation | Reference |

| Menadiol | Human Lymphatic Neoplasms | Moderately toxic, enhances cytotoxicity of other agents nih.gov | nih.gov |

| Menadione | Human Colorectal Cancer Cells (SW480, SW620) | Suppresses cell proliferation researchgate.net | researchgate.net |

| Menadione | Murine pro-B cell line (BaF3) transfected with Bcr-Abl | Survival markedly reduced nih.gov | nih.gov |

| Menadione | K562 cells (human leukemia) | Survival markedly reduced nih.gov | nih.gov |

In Silico Approaches to Elucidate Biological Activity and Structure Activity Relationships of Menadiol Dibutyrate

Computational Docking Studies of Menadiol (B113456) Dibutyrate with Biological Targets

Computational docking is a key in silico technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecular target, such as a protein or enzyme. This method aims to predict the strength of the interaction and the specific residues involved in binding.

Computational docking studies can be employed to screen libraries of potential target proteins or enzymes to identify those with which Menadiol dibutyrate is likely to interact. Research involving the in silico analysis of compounds from Citrus maxima L. leaf extract, which includes this compound, has indicated that this compound exhibits "remarkable in silico activity" against selected protein receptors. wikipedia.orguni.lumetabolomicsworkbench.orgmitoproteome.orgnih.gov This suggests that computational methods have been used to identify potential protein targets for this compound within the context of studying natural product extracts. While specific protein receptors are not explicitly named in these general findings, the application of docking studies points to the identification of putative biological targets. wikipedia.orguni.lumetabolomicsworkbench.orgmitoproteome.orgnih.gov

Beyond identifying potential targets, computational docking allows for the prediction of binding affinities, typically expressed as scoring functions or estimated binding energies. These values provide a theoretical measure of how strongly this compound might bind to a particular protein target. Studies utilizing molecular docking aim to predict the interaction of bioactive compounds with specific biological targets, providing information about their potential mechanisms of action. uni.lumetabolomicsworkbench.org The prediction of drug-target binding affinity is a crucial early step in drug discovery and repurposing processes, and various computational methods, including machine learning-based approaches, have been developed for this purpose. While specific binding affinity values for this compound with identified targets were not detailed in the generalized findings, the methodology applied in such in silico analyses involves predicting these affinities and understanding the interaction modes, such as hydrogen bonding, hydrophobic interactions, and pi-stacking, between the ligand (this compound) and the amino acid residues within the binding site of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the chemical structure of compounds with their biological activity. QSAR models aim to identify the molecular descriptors (physicochemical properties, structural features) that are most influential in determining the potency or efficacy of a series of compounds.

QSAR studies involve the creation of mathematical models that can predict the biological activity of new or untested compounds based on their molecular structures. mitoproteome.org This process typically requires a dataset of compounds with known structures and measured biological activities. While the search results discuss QSAR as a general in silico method used in drug discovery and for understanding structure-activity relationships mitoproteome.org, specific published studies detailing the development of QSAR models solely for this compound and its derivatives were not found within the scope of the search. Therefore, while the principles of QSAR are applicable, specific research findings on predictive models for the biological activity of this compound based on its chemical structure through dedicated QSAR studies were not available in the provided context.

In QSAR modeling, various molecular descriptors are calculated to numerically represent the structural and physicochemical properties of the compounds. These descriptors can include parameters such as molecular weight, lipophilicity (logP), polar surface area, electronic properties, and the presence of specific functional groups. By correlating these descriptors with biological activity, QSAR models can highlight which molecular features are important for activity. Analyzing these influential descriptors provides insights into the structural requirements for optimal biological activity. Without specific QSAR studies on this compound presented in the search results, a detailed analysis of the molecular descriptors influencing its bioactivity based on such models cannot be provided here.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular Dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time. In the context of ligand-target interactions, MD simulations provide a dynamic view of the binding process and the stability of the ligand-protein complex, complementing the static snapshots provided by docking studies.

MD simulations can reveal important information about the flexibility of the protein and the ligand, the nature and duration of specific interactions (e.g., hydrogen bonds, hydrophobic contacts), and how the binding might affect the conformation of the protein. This technique is valuable for understanding the stability of protein-ligand complexes and can provide a more realistic representation of the binding event in a dynamic environment. While the search results mention molecular dynamics simulations as a relevant in silico method in drug discovery and for studying protein-ligand complexes, and one result refers to simulations of a "menadiol analog", specific published studies detailing molecular dynamics simulations solely of this compound interacting with a biological target were not found within the scope of the search. Therefore, a detailed discussion of research findings from MD simulations specifically for this compound cannot be provided based on the available information.

Network Pharmacology Approaches for Systems-Level Prediction of this compound Effects

In silico methods play a crucial role in modern drug discovery and the elucidation of the biological activities of chemical compounds. These computational techniques allow for the prediction of molecular interactions, potential targets, and broader biological effects without extensive experimental work. This compound has been among the compounds subjected to such in silico investigations, particularly in the context of identifying bioactive molecules from natural sources.

Studies exploring the bioactive profile of extracts from Citrus maxima L. (pomelo) leaves have identified this compound as one of the compounds present. nih.govresearchgate.netresearcher.liferesearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net As part of these investigations, in silico analyses, specifically molecular docking studies, have been conducted to predict the interaction of compounds like this compound with selected protein receptors. nih.govresearchgate.netresearcher.liferesearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net These docking studies aim to provide insights into the potential mechanisms of action by assessing the binding affinity and interaction modes between the compound and specific biological targets. nih.govresearcher.liferesearchgate.net this compound, among other compounds identified in these extracts, has exhibited "remarkable in silico activity" against selected protein receptors, leading to recommendations for further drug discovery and development efforts. researchgate.netresearcher.liferesearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

In Vitro Cellular and Subcellular Studies of Menadiol Dibutyrate

Subcellular Localization and Organelle-Specific Effects of Menadiol (B113456) Dibutyrate Metabolites

The subcellular localization and organelle-specific effects of menadiol dibutyrate and its metabolites are important for understanding its mechanism of action. While direct information on the subcellular localization of this compound metabolites is limited in the provided results, studies on related compounds like menadione (B1676200) offer some insights. Menadione, a potential metabolite or precursor of this compound wikipedia.org, has been shown to induce oxidative stress, which can affect various cellular components, including mitochondria researchgate.netresearchgate.netresearchgate.net. Oxidative stress can lead to damage in most organelles researchgate.net. Menadione is also known to interact with DNA nih.govcore.ac.uk. The conversion of menadione to menadiol occurs, and menadiol can reduce MTT nonenzymically acs.org. Metabolites can be found in various cellular locations, including the cytoplasm, nucleus, and mitochondria, depending on their properties and cellular processes hmdb.cahmdb.ca.

Interrogation of this compound's Impact on Cellular Macromolecules

The interaction of this compound with cellular macromolecules like DNA and proteins is a key aspect of its cellular impact.

Research on menadione provides relevant information regarding the potential impact of vitamin K derivatives on DNA integrity. Menadione has been found to induce DNA strand breaks in primary cultures of rat hepatocytes nih.gov. These breaks can be actively repaired by the cells nih.gov. Covalent binding of menadione metabolite(s) to DNA has also been detected in cultured hepatocytes nih.gov. The induction of DNA damage by menadione is suggested to be mediated by one-electron reduction of the quinone to free radical intermediate(s) nih.gov. Reduced glutathione (B108866) may play a role in preventing menadione-induced DNA damage nih.gov. Studies have also shown that menadione can induce micronucleus formation, an indicator of chromosomal damage nih.gov. DNA-damaging agents, including reactive oxygen species generated by compounds like menadione, can activate enzymes like PARP, which are involved in DNA repair responses core.ac.uk.

Proteins are susceptible to various modifications that can alter their structure and function. Post-translational modifications (PTMs) are crucial mechanisms that diversify protein function and regulate cellular processes nih.gov. While direct studies on this compound's impact on protein modification are not detailed, related compounds and the context of oxidative stress provide relevant information. Protein oxidation is a significant modification that can occur under conditions of oxidative stress induced by compounds like menadione researchgate.netresearchgate.net. Oxidation can lead to protein unfolding and aggregation, impairing cellular proteolytic systems and potentially leading to cell death researchgate.net. Protein lipoxidation, a non-enzymatic PTM involving the covalent addition of reactive lipid species to proteins, also occurs under oxidative stress and can affect various proteins, including metabolic and signaling enzymes, cytoskeletal proteins, and transcription factors researchgate.net. Vitamin K is involved in the carboxylation of specific glutamic acid residues in proteins to form gamma-carboxyglutamate (B555490) (Gla) residues, which are essential for the biological activity of Gla-proteins google.com. This is a critical post-translational modification in the context of vitamin K function google.com. While menadiol and menadione themselves were shown to be inactive in promoting gamma carboxylation in a cell-free system, the broader impact of this compound or its metabolites on protein modifications, particularly those related to oxidative stress or other cellular pathways, warrants further investigation google.com.

Enzyme Activity Assays in Cell-Free Systems and Cell Lysates

Studies investigating the effects of this compound on enzyme activity in cell-free systems and cell lysates would typically focus on enzymes involved in vitamin K metabolism and function, particularly the vitamin K cycle and the gamma-carboxylation of proteins. Given that this compound is a precursor to the active form of vitamin K, assays would likely examine its ability to serve as a substrate or cofactor for enzymes like NAD(P)H–quinone oxidoreductase (NQO1) or vitamin K-dependent gamma-carboxylase.

Cell-free systems offer a simplified environment to study direct enzyme-substrate or enzyme-inhibitor interactions without the complexities of cellular uptake and metabolism nih.gov. Cell lysates, while containing a mixture of cellular components, can be used to assess the activity of specific enzymes within a more native environment nih.govresearchgate.net.

Based on the mechanisms of related vitamin K compounds, potential enzyme activity assays involving this compound could include:

NAD(P)H:Quinone Oxidoreductase (NQO1) Activity Assays: These assays measure the reduction of a quinone substrate (like menadione) by NQO1, using NADH or NADPH as the electron donor. If this compound is converted to menadione or menadiol, it could potentially influence this enzyme's activity, either as a substrate or modulator. Assays typically involve monitoring the decrease in NADH/NADPH absorbance at 340 nm or the formation of a colored product from a tetrazolium salt nih.govtandfonline.com.

Vitamin K-Dependent Gamma-Carboxylase Assays: These assays measure the carboxylation of peptide substrates containing glutamic acid residues. The active form of vitamin K (hydroquinone) is required as a cofactor. Studies with this compound could investigate its ability to provide the necessary cofactor activity, likely after enzymatic hydrolysis and reduction within the system.

Further research specifically focused on this compound in isolated enzyme systems and cell lysates is needed to provide detailed data tables and comprehensive findings on its direct enzymatic interactions.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 40747 uni.lu |

| Menadiol | 10209 nih.gov |

| Menadione | 4055 dsmz.denih.gov |

| Menadiol diacetate | 573206 (Not in search results, but inferred from Menadiol esters) |

| Menadiol diphosphate (B83284) | 8555 wikipedia.org |

| Menadione bisulfite sodium | 23665888 nih.gov |

Interactive Data Table Example (Illustrative)

Below is an illustrative example of how a data table might be presented if specific enzyme activity data for this compound were available. This table is based on the type of data that would be generated in such studies, drawing on the methodologies mentioned in the search results for related compounds and assays.

| Enzyme Studied | System Type | This compound Concentration | Observed Effect on Enzyme Activity | Notes |

| NAD(P)H:Quinone Oxidoreductase (NQO1) | Cell Lysate | X µM | Increase/Decrease/No Change | Measured by NADH oxidation at 340 nm |

| Vitamin K-Dependent Gamma-Carboxylase | Cell-Free | Y µM | Increase/Decrease/No Change | Measured by carboxylation of peptide |

| Enzyme A | Cell Lysate | Z µM | Effect Z | Details of assay method |

Experimental Model Systems for Menadiol Dibutyrate Research Non Clinical Focus

Utilization of Defined Enzymatic Systems for Kinetic and Mechanistic Studies

Defined enzymatic systems are instrumental in dissecting the fundamental biochemical transformations of menadiol (B113456) dibutyrate. The primary reaction of interest is the hydrolysis of the dibutyrate esters to release active menadiol. Carboxylesterases are the likely class of enzymes responsible for this bioconversion.

Kinetic Studies: The study of enzyme kinetics in relation to menadiol dibutyrate would involve determining key parameters that define the efficiency and nature of the enzymatic hydrolysis. These parameters are typically determined by incubating the enzyme with varying concentrations of this compound and measuring the rate of product formation (menadiol or butyrate).

Michaelis-Menten Kinetics: This model is often employed to describe the relationship between the substrate concentration and the reaction rate. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) are crucial parameters that can be experimentally determined. A lower Km value would indicate a higher affinity of the enzyme for this compound, while Vmax represents the maximum rate of hydrolysis under saturating substrate conditions.

Enzyme Inhibition: Investigating the effects of potential inhibitors on the enzymatic hydrolysis of this compound can provide insights into the enzyme's active site and regulatory mechanisms.

Mechanistic Studies: Mechanistic studies aim to understand the step-by-step process of the enzymatic reaction. For this compound, this would involve elucidating the catalytic mechanism of the esterase involved in its hydrolysis. Techniques such as site-directed mutagenesis could be used to identify key amino acid residues in the enzyme's active site that are critical for binding and cleaving the ester bonds of this compound. While direct enzymatic studies on this compound are not extensively reported, in silico studies have identified it as a bioactive molecule, suggesting its potential for enzymatic hydrolysis. researchgate.netcolab.ws

Table 1: Key Parameters in Enzymatic Kinetic Studies of this compound Hydrolysis

| Parameter | Description | Significance for this compound Research |

| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. | A lower Km value suggests a high affinity of the esterase for this compound, indicating efficient hydrolysis at low concentrations. |

| Maximum Velocity (Vmax) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Indicates the maximum capacity of the enzyme to hydrolyze this compound. |

| Catalytic Constant (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | A measure of the catalytic efficiency of the enzyme. |

| Specificity Constant (kcat/Km) | An overall measure of the enzyme's catalytic efficiency and substrate specificity. | A higher specificity constant indicates a more efficient enzymatic conversion of this compound to menadiol. |

Application of Microbial Cultures for Investigating Biochemical Pathways

Microbial cultures serve as valuable tools for exploring the metabolic fate of xenobiotics, including this compound. The diverse metabolic capabilities of microorganisms can provide insights into potential biotransformation pathways that may also be relevant in more complex biological systems, such as the gut microbiome.

The gut microbiota is known to play a significant role in the metabolism and remodeling of various forms of vitamin K. nih.govnih.govconsensus.app It is plausible that gut microbes can hydrolyze the ester bonds of this compound to release menadiol. Following hydrolysis, the resulting menadiol could enter the microbial vitamin K cycle.

Potential Biochemical Pathways:

Ester Hydrolysis: The initial and crucial step is the cleavage of the dibutyrate esters from menadiol, likely mediated by microbial esterases.

Conversion to Menadione (B1676200): Menadiol can be oxidized to menadione (vitamin K3).

Prenylation: Gut bacteria are capable of adding isoprenoid side chains to menadione, converting it into various forms of menaquinone (vitamin K2). researchgate.net This "remodeling" of dietary vitamin K by gut microbiota is a key process in vitamin K metabolism. nih.govnih.gov

Table 2: Potential Microbial Transformations of this compound

| Transformation Step | Description | Potential Enzymes Involved | Significance |

| Ester Hydrolysis | Cleavage of the two butyrate (B1204436) ester groups from this compound. | Microbial carboxylesterases | Releases the active menadiol moiety. |

| Oxidation | Conversion of menadiol to menadione. | Microbial oxidoreductases | Menadione is a key intermediate in the synthesis of menaquinones. |

| Prenylation | Addition of an isoprenoid side chain to menadione. | Microbial prenyltransferases | Forms various menaquinones (MK-n), which are bioactive forms of vitamin K2. |

In Vitro Organoid and Tissue Culture Models for Complex Cellular Interactions

In vitro organoid and tissue culture models represent a significant advancement in studying complex cellular interactions in a controlled environment. These three-dimensional structures more closely mimic the architecture and function of native tissues compared to traditional two-dimensional cell cultures.

Potential Applications:

Metabolism and Transport: Intestinal organoids can be used to investigate the hydrolysis of this compound by intestinal epithelial cells and the subsequent transport of menadiol across the epithelial barrier.

Cellular Effects: These models would allow for the detailed study of the effects of this compound and its metabolites on various intestinal cell types, including enterocytes, goblet cells, and enteroendocrine cells.

Host-Microbe Interactions: Co-culturing intestinal organoids with specific gut bacteria could provide a powerful tool to study the interplay between the host and microbiota in the metabolism of this compound.

Ethical Considerations and Best Practices in Experimental Model Selection for Basic Research

The selection and use of experimental models in basic research are guided by important ethical principles, even when non-clinical models are employed. The principles of the Three Rs (Replacement, Reduction, and Refinement) are central to the ethical conduct of scientific research.

Replacement: This principle encourages the use of non-animal methods whenever possible. The use of defined enzymatic systems, microbial cultures, and in vitro organoid models for studying this compound aligns with this principle by providing alternatives to animal testing for initial screening and mechanistic studies.

Reduction: This principle aims to minimize the number of animals used in experiments. When animal studies are necessary, data from in vitro models can help in designing more efficient experiments, thereby reducing the number of animals required.

Refinement: This principle focuses on minimizing any potential pain, suffering, or distress to animals.

Best Practices in Model Selection:

Scientific Justification: The choice of an experimental model must be based on a clear scientific rationale and its suitability to address the specific research question.

Model Characterization: It is essential to thoroughly characterize the chosen model system to understand its capabilities and limitations.

Data Interpretation: The results obtained from any model system should be interpreted within the context of that model's limitations, and caution should be exercised when extrapolating findings to other systems.

By adhering to these ethical considerations and best practices, researchers can ensure that the investigation of compounds like this compound is conducted in a responsible and scientifically rigorous manner.

Advanced Analytical Techniques for Characterization and Metabolite Profiling in Research

Chromatographic-Mass Spectrometric Methodologies (e.g., GC-MS, LC-MS) for Compound Identification and Quantification in Experimental Extracts

Chromatographic techniques coupled with mass spectrometry are widely used for the separation, identification, and quantification of compounds in complex mixtures. GC-MS is effective for volatile and semi-volatile compounds, while LC-MS is suitable for a broader range of compounds, including less volatile and more polar ones researchgate.net. These methods are crucial for metabolite profiling, which aims to identify and quantify the complete set of metabolites in a biological sample researchgate.nete-enm.org.

In research involving natural extracts, GC-MS and LC-MS have been employed for comprehensive metabolite profiling. For instance, a study on pomelo (Citrus maxima L.) leaf extracts utilized Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify 65 bioactive compounds, including menadiol (B113456) dibutyrate researcher.liferesearchgate.netresearchgate.netnih.gov. This demonstrates the capability of these techniques to identify menadiol dibutyrate within a complex matrix of natural products. The application of GC-MS extends to the analysis of bioactive compounds in various plant samples ijpras.com. Similarly, LC-MS is a powerful tool for identifying and characterizing biologics and has been used in pharmaceutical manufacturing and clinical research for identifying compounds and their derivatives researchgate.netplos.org. The combination of chromatography and mass spectrometry allows for high peak resolution and reproducible retention times and mass spectra, facilitating the identification of detectable compounds by comparison with spectral libraries nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

NMR spectroscopy is a powerful technique for determining the structural elucidation and conformation analysis of organic compounds. It provides detailed information about the arrangement of atoms within a molecule based on their magnetic properties researchgate.nete-enm.org.

While specific detailed NMR data for this compound in research extracts were not extensively found in the search results, NMR is a standard technique for the characterization of organic molecules and is often used in conjunction with mass spectrometry for comprehensive analysis researchgate.netresearchgate.net. Studies on related compounds, such as menadiol diacetate, show that NMR spectra (e.g., 1H NMR) are available and used for their identification and characterization chemicalbook.com. NMR-based metabolomics studies are also employed for metabolic profiling of biological samples, offering a rapid and non-destructive method with minimal sample preparation, although it generally requires higher concentrations of analytes compared to MS e-enm.orgcam.ac.uk.

Spectrophotometric and Fluorometric Assays for Monitoring Biochemical Reactions and Metabolite Levels

Spectrophotometric and fluorometric assays are analytical techniques that measure the absorption or emission of light by a substance to determine its concentration or monitor biochemical reactions. These methods are often used for their sensitivity and ability to detect specific compounds or enzymatic activities nih.gov.

Research has utilized spectrophotometric methods in studies related to vitamin K derivatives. For example, spectrophotometry was employed in studies involving menadiol diphosphate (B83284) to investigate photodephosphorylation, serving as a model for biological quantum conversion nih.gov. Spectrophotometric methods have also been used in the phytochemical analysis of plant extracts to quantify total polyphenol, flavonoid, anthocyanin, and proanthocyanidin (B93508) contents researchgate.net. While direct examples of spectrophotometric or fluorometric assays specifically for this compound were not prominent, these techniques are broadly applicable for monitoring reactions involving compounds with chromophoric or fluorophoric properties or those coupled with enzymatic reactions that produce detectable signals.

High-Resolution Imaging Techniques for Intracellular Localization and Cellular Responses

High-resolution imaging techniques are essential for visualizing the distribution of compounds within cells and tissues and observing cellular responses at a microscopic level. Techniques such as mass spectrometry imaging (MSI) and advanced optical microscopy methods provide spatial information about the localization of molecules nih.govresearchgate.netresearchgate.netnih.gov.

Mass spectrometry imaging (MSI) allows for the in situ visualization of the spatial distribution of numerous compounds in biological tissue sections researchgate.net. This technique is gaining attention in pharmaceutical research for exploring the responses of cells to exogenous molecules and understanding drug delivery and metabolism researchgate.net. While specific studies detailing the intracellular localization of this compound using high-resolution imaging were not found, MSI has been applied to image the distribution of exogenous and endogenous molecules in cell spheroids and tissue samples researchgate.net. Optical microscopy methods, particularly live-cell imaging, are powerful for real-time detection of cellular processes and the intracellular localization of enzymes or other molecules using fluorescent probes nih.govscience.gov. Immunocytochemistry (ICC) is another imaging technique used to determine the expression level and cellular localization of proteins within cells acs.org. These imaging techniques, while not exclusively focused on this compound in the provided results, represent the methodologies that would be applied to study its distribution and effects at a cellular level in research contexts.

Future Research Directions and Translational Perspectives in Pre Clinical Development

Identification of Novel Biological Targets for Menadiol (B113456) Dibutyrate through Omics Technologies

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for identifying novel biological targets of menadiol dibutyrate. These high-throughput approaches can provide a comprehensive view of the molecular changes induced by this compound treatment, revealing previously unknown pathways and molecules that are affected. For instance, untargeted metabolomics has been used in drug discovery to identify bioactive compounds and provide information about their potential mechanisms of action and biological targets researchgate.netresearchgate.net. In silico studies, which utilize computational modeling, can also predict the biological activity of compounds and their potential to interact with specific target proteins, accelerating the initial phases of drug discovery researchgate.net. This compound has shown remarkable in silico activity against selected protein receptors, recommending it for further drug discovery and development researchgate.netresearchgate.netresearchgate.net. Quinones, structurally related to the menadiol core, are known to have varied biological targets, including proteins involved in oxidative stress and signaling pathways science.govwikipedia.org. Omics technologies are highlighted as important in understanding the regulation and biosynthesis of secondary metabolites, offering insights for novel applications in drug discovery researchgate.net.

Development of Advanced Experimental Models to Mimic Complex Biological Environments

Developing and utilizing advanced experimental models that more closely mimic the complex biological environments found in vivo is crucial for accurately assessing the potential of this compound. While traditional in vitro and in vivo models have provided foundational insights, more sophisticated models are needed to capture the intricacies of disease states and the multifaceted interactions of a compound within a biological system. Animal models have been utilized to investigate the pathophysiology of various conditions, and these models are designed to imitate human diseases researchgate.net. Research on natural products and plant extracts with antioxidant properties for neurodegenerative diseases, for example, has involved various in vitro and in vivo studies researchgate.net. The integration of nutraceuticals and rehabilitation programs with current methods of symptomatic management is encouraged for the holistic treatment of certain conditions, suggesting the need for models that can assess multi-modal interventions researchgate.net. Advanced technologies like 3D printing, nanoformulations, and microneedles are being explored to improve the delivery and targeted action of compounds in sophisticated drug delivery systems researchgate.net.

Investigation of this compound's Potential in Sensitizing Biological Systems to Other Agents (e.g., experimental antineoplastic agents)

A key area of future research involves investigating the potential of this compound to sensitize biological systems, particularly cancer cells, to the effects of other therapeutic agents, such as experimental antineoplastic agents. This could lead to the development of novel combination therapies that enhance efficacy and potentially overcome resistance mechanisms. Menadiol (a related compound) has been shown to increase the cytotoxic effects of a number of standard antineoplastic agents in human lymphatic neoplasms in vitro nih.gov. These effects occurred at concentrations that are potentially clinically achievable and did not deplete intracellular glutathione (B108866), suggesting a favorable safety profile in this context nih.gov. Studies have explored the sensitization of leukemia and normal lymphocytes to various anticancer drugs researchgate.net. The redox couple menadione (B1676200)/ascorbate (M/A), which is related to menadiol, has been shown to induce selective oxidative stress in cancerous mitochondria and cells and has a potential role in sensitizing glioblastoma to conventional chemotherapy researchgate.net. Menadione itself has demonstrated anti-cancer effects in various cell lines and has been found to suppress pathways involved in tumor progression researchgate.net.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound's Biological Impact

Integrating data from multiple omics layers is essential for achieving a comprehensive, systems-level understanding of the biological impact of this compound. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can explore the intricate connections and interdependences between different molecular components and gain invaluable insights into how this compound influences biological processes frontiersin.orgnih.gov. This integrated approach can help unravel the underlying mechanisms at multiple omics levels and bridge the gap from genotype to phenotype nih.govscilifelab.se. Multi-omics data integration has revolutionized the understanding of complex biological processes and is considered a critical step in advancing the understanding of molecular mechanisms for human diseases frontiersin.orgnih.govmdpi.com. Computational algorithms and frameworks are being developed to facilitate the seamless integration of diverse multi-omics datasets, enabling the identification of cross-omics correlations and the exploration of regulatory networks and pathways associated with specific biological processes or disease states frontiersin.org. Integrating multi-omics data can considerably improve confidence in detecting pathway responses to toxicants and provide a systemic understanding of toxicity pathways researchgate.net.

Q & A

Q. What are the established protocols for synthesizing Menadiol dibutyrate with high purity?

this compound is synthesized via esterification of menadiol (vitamin K analog) with butyric anhydride under controlled acidic or enzymatic conditions. Key steps include:

- Reagent purification : Use anhydrous solvents (e.g., dimethylformamide) to avoid hydrolysis side reactions.

- Temperature control : Maintain 40–60°C to optimize ester bond formation while minimizing degradation .

- Post-synthesis purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity. Spectroscopic validation (NMR, FT-IR) is critical to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve ester carbonyl signals (δ 170–175 ppm) and butyryl chain protons (δ 0.9–2.3 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 245–260 nm (ε ≈ 44.6 mM⁻¹cm⁻¹) for quantification .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 336.3 (C₁₉H₂₈O₄) .

Advanced Research Questions

Q. How can researchers investigate this compound’s role in extracellular electron transfer (EET) mechanisms?

Kinetic studies using anaerobic stopped-flow spectrophotometry are ideal:

- Experimental design : Mix this compound (reduced form) with cytochrome proteins (e.g., ImcH in Geobacter spp.) and monitor redox changes at 350–700 nm .

- Data interpretation : Calculate rate constants (k) for electron transfer using pseudo-first-order kinetics. Compare with menadione or other vitamin K analogs to assess butyryl side-chain effects on redox potential .

Q. What methodological approaches validate this compound as a biomarker in metabolic studies?

- Targeted metabolomics : Use LC-MS/MS with multiple reaction monitoring (MRM) to quantify this compound in biological fluids (e.g., follicular fluid). Internal standards (deuterated analogs) improve accuracy .

- Statistical validation : Apply multivariate analysis (PCA, OPLS-DA) to distinguish metabolite levels between cohorts (e.g., endometriosis patients vs. controls). Address confounding factors (e.g., age, hormonal status) via stratified sampling .

Q. How can contradictory findings about this compound’s biological relevance be reconciled?

Example: In endometriosis-related infertility, this compound is downregulated in follicular fluid but shows no correlation with embryo quality. Methodological strategies include:

- Longitudinal studies : Track metabolite levels across menstrual cycles to account for temporal variability.

- Pathway enrichment analysis : Identify co-regulated metabolites (e.g., carnitine derivatives) to explore compensatory mechanisms .

- In vitro models : Test this compound’s direct effects on oocyte maturation using murine or primate cell cultures .

Q. What are the challenges in standardizing this compound quantification across heterogeneous biological samples?

- Sample preparation : Optimize protein precipitation (acetonitrile/methanol) to recover this compound without matrix interference.

- Inter-laboratory calibration : Share reference materials and protocols via consortia (e.g., Metabolomics Standards Initiative).

- Limit of detection (LOD) : Validate assays to detect concentrations as low as 0.1 nM in complex matrices .

Experimental Design & Data Analysis

Q. How should researchers formulate hypotheses about this compound’s pharmacological mechanisms?

Apply the FINER framework :

- Feasible : Prioritize in vitro models (e.g., hepatic microsomes for metabolism studies) before animal trials.

- Novel : Investigate understudied roles, such as this compound’s anti-inflammatory potential via NF-κB inhibition.

- Ethical : Adhere to institutional guidelines for human tissue use (e.g., follicular fluid studies require informed consent) .

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.